molecular formula C12H15FN2O4 B1456888 Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate CAS No. 305371-15-7

Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate

Cat. No.: B1456888
CAS No.: 305371-15-7
M. Wt: 270.26 g/mol
InChI Key: IXYMQZDMTVQOMZ-UHFFFAOYSA-N
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Description

Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate (CAS 305371-15-7) is a high-purity fluorinated pyridine derivative of significant value in medicinal chemistry and pharmaceutical research. With the molecular formula C12H15FN2O4 and a molecular weight of 270.26 g/mol, this compound serves as a crucial synthetic intermediate for the development of novel active pharmaceutical ingredients (APIs) . Its structure features both a Boc-protected amine and a methyl ester, making it a versatile building block for further functionalization. The incorporation of fluorine atoms into heterocyclic scaffolds is a established strategy to fine-tune the physicochemical properties, metabolic stability, and bioavailability of lead compounds . This compound is offered as an off-white to white solid and requires storage at 0-8°C to ensure stability . It is immediately available for order in quantities ranging from 25mg to 5g from reputable suppliers . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYMQZDMTVQOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725321
Record name Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305371-15-7
Record name Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate is a compound that belongs to the class of fluorinated pyridine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 2-position of the pyridine ring, which is known to influence the compound's pharmacokinetic properties. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various biological applications.

Biological Activity Overview

  • Mechanism of Action :
    • The fluorinated pyridine derivatives often exhibit enhanced binding affinities to biological targets due to the electron-withdrawing nature of fluorine, which can stabilize interactions with enzymes and receptors.
    • Fluorination can also improve metabolic stability and bioavailability, making compounds more effective in vivo.
  • Therapeutic Applications :
    • These compounds have been explored for their potential in treating various conditions such as cancer, neurological disorders, and infectious diseases. Specific studies have highlighted their roles as inhibitors in signaling pathways critical for tumor growth and survival.

Inhibition of Signaling Pathways

Recent studies have shown that this compound exhibits potent inhibitory activity against key signaling pathways involved in cancer progression:

  • PI3K/Akt/mTOR Pathway :
    • In vitro assays demonstrated that compounds similar to this compound inhibit various isoforms of PI3K with IC50 values in the nanomolar range. For instance, derivatives showed over 50-fold specificity against mTOR, indicating a targeted approach to cancer therapy .

Anticancer Activity

A study focused on related fluorinated pyridine compounds revealed significant anticancer properties:

  • Cell Proliferation Inhibition :
    • Compounds were tested against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). Results indicated an IC50 value of approximately 0.126 µM for certain derivatives, showcasing their potential as selective anticancer agents .

Neuroprotective Effects

Research has also suggested that this compound could play a role in neuroprotection:

  • Mechanism of Action :
    • By inhibiting potassium channels similar to those targeted by 4-aminopyridine (a known neuroprotective agent), these compounds may enhance neuronal conduction in demyelinated axons, thus offering therapeutic benefits for conditions like multiple sclerosis .

Data Summary Table

Activity TypeTarget/EffectIC50 ValueReference
PI3K InhibitionClass I PI3K Isoforms52 - 262 nM
Anticancer ActivityMDA-MB-231 Cell Line0.126 µM
NeuroprotectionPotassium ChannelsNot specified

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate has been explored for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, which is essential in the design of new therapeutic agents. For instance:

  • Antiviral Agents : Research has indicated that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses .
  • Anticancer Activity : Studies have shown that fluorinated pyridine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Complex Molecules : It is used in the synthesis of more complex organic molecules, including those needed for pharmaceutical applications .
  • Late-stage Functionalization : It allows for the late-stage functionalization of multisubstituted pyridines, enabling the development of diverse chemical libraries for screening .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against SARS-CoV-2 by inhibiting the main protease involved in viral replication. This highlights its potential use in developing treatments for viral infections .

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal reported that similar pyridine compounds showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective cytotoxicity compared to established chemotherapeutics like 5-Fluorouracil .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate with four related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Groups
This compound C₁₂H₁₅FN₂O₄ 270.26–270.3 2-F, 5-Boc-amino, 4-COOMe Boc-protected amine, ester, fluorine
3-(Boc-amino)pyridine C₁₀H₁₄N₂O₂ 202.23 3-Boc-amino Boc-protected amine
Methyl 3-(4-morpholino)benzoate C₁₂H₁₅NO₃ 221.25 3-Morpholino, 4-COOMe Morpholino, ester
Methyl 4-(cyanomethyl)benzoate C₁₀H₉NO₂ 175.19 4-Cyanomethyl, 4-COOMe Nitrile, ester
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate C₁₆H₁₆FN₂O₄S 363.38 (calculated) 4-Fluorophenyl, 6-isopropyl, 2-SO₂Me, 5-COOMe Sulfonyl, ester, fluorophenyl
Key Observations:

Core Ring Systems: The target compound and 3-(Boc-amino)pyridine share a pyridine backbone, whereas the morpholino benzoate and cyanomethyl benzoate derivatives are based on a benzene ring. The pyrimidine derivative () features a six-membered heterocycle with two nitrogen atoms. The fluorine substituent in the target compound is absent in 3-(Boc-amino)pyridine but present in the pyrimidine derivative’s fluorophenyl group .

Functional Group Reactivity: The Boc group in the target compound and 3-(Boc-amino)pyridine enables selective deprotection under acidic conditions, making them versatile intermediates in peptide synthesis . The methyl ester in all compounds allows hydrolysis to carboxylic acids for further coupling reactions. However, the electron-withdrawing fluorine in the target compound may modulate the ester’s reactivity compared to non-fluorinated analogs .

Synthetic Applications: The target compound’s fluorine atom enhances metabolic stability in drug candidates, a feature shared with the pyrimidine derivative’s fluorophenyl group .

Physical and Chemical Properties

  • Stability: The Boc group in the target compound is stable under basic conditions but labile in acidic environments, similar to 3-(Boc-amino)pyridine .
  • Solubility: The morpholino group in Methyl 3-(4-morpholino)benzoate likely enhances water solubility compared to the Boc-protected pyridine derivatives due to its polar nature .

Preparation Methods

Fluorination of Pyridine Ring

A critical step is the selective fluorination at the 2-position of the pyridine ring. According to patent CN112552233A, fluorination can be achieved starting from 2-pyridinecarboxylic acid by reacting with potassium fluoride in the presence of a catalyst and an oxidant under oxygen atmosphere in DMF solvent at 80 °C for 8 hours, yielding 4-fluoropyridine-2-carboxylic acid with high efficiency (91% yield).

Step Reagents & Conditions Product Yield
Fluorination 2-pyridinecarboxylic acid, KF, catalyst, O2, DMF, 80 °C, 8 h 4-fluoropyridine-2-carboxylic acid 91%

The catalyst preparation involves bisimidazole salts and chromium trichloride complexes that facilitate the fluorination under mild conditions, enabling industrial scalability with low waste and high yield.

Amination and Boc Protection

The amino group at the 5-position is introduced typically via amination of a suitable precursor such as 2-amino-4-fluoropyridine or 5-amino-2-fluoropyridine intermediates. The amino group is then protected using tert-butoxycarbonyl (boc) groups to prevent side reactions during subsequent steps.

While direct literature on boc-protection of this exact compound is limited in the provided sources, standard organic synthesis protocols apply:

  • Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in solvents like dichloromethane at 0 °C to room temperature.
  • This step yields the boc-protected amino intermediate with high selectivity.

Esterification to Methyl Ester

The carboxylic acid group at the 4-position is converted to the methyl ester via esterification. One common method is Fischer esterification:

  • Treatment of the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux.
  • Alternatively, methyl chloroformate can be used as a methylating agent in the presence of an organic base such as triethylamine at low temperature (0 °C) to form the methyl ester with high purity and yield.
Step Reagents & Conditions Product Yield
Esterification Methanol, acid catalyst, reflux or methyl chloroformate, triethylamine, 0 °C Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate >90%

Representative Synthetic Route Summary

Based on the disclosed methods, a representative synthetic sequence is as follows:

Step Starting Material Reaction Type Key Reagents & Conditions Product Yield (%)
1 2-pyridinecarboxylic acid Selective fluorination KF, catalyst (bisimidazole-Cr complex), O2, DMF, 80 °C, 8 h 4-fluoropyridine-2-carboxylic acid 91
2 4-fluoropyridine-2-carboxylic acid Amination and amide formation Methyl chloroformate, triethylamine, ammonium chloride, THF, 0 °C 4-fluoropyridine-2-carboxamide 91
3 4-fluoropyridine-2-carboxamide Hofmann amide degradation Suitable reagents (e.g., bromine, base) 2-amino-4-fluoropyridine High
4 2-amino-4-fluoropyridine Boc-protection Boc2O, base, solvent (DCM), 0 °C to RT Boc-protected amino-fluoropyridine High
5 Boc-protected amino acid Esterification Methanol, acid catalyst or methyl chloroformate, base This compound High

This sequence integrates fluorination, amination, protection, and esterification steps, with each step optimized for yield and purity.

Analytical Data and Purity Confirmation

The final compound is characterized by standard spectroscopic methods:

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of fluorine-substituted pyridine ring, boc protection, and methyl ester.
  • Mass Spectrometry: High-resolution MS confirms molecular weight consistent with the target compound.
  • Chromatography: HPLC and TLC monitor reaction progress and purity.

For example, related fluoropyridine compounds show characteristic ^13C NMR signals with coupling constants to fluorine (J_CF) around 20-250 Hz, confirming fluorine substitution.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2-pyridinecarboxylic acid
Fluorination Catalyst Bisimidazole salt-Cr(III) complex
Fluorination Conditions KF, DMF, O2, 80 °C, 8 h
Amination Method Hofmann amide degradation or direct amination
Boc Protection Boc2O, base, DCM, 0 °C to RT
Esterification Method Methanol reflux or methyl chloroformate, base, 0 °C
Typical Yields per Step 90-95%
Purification Recrystallization, filtration, solvent extraction
Characterization Techniques NMR, MS, HPLC, TLC

Q & A

Q. What are effective synthetic routes for Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate?

Answer: A common approach involves sequential functionalization of the pyridine core. Start with halogenation (e.g., fluorination at C2 via nucleophilic aromatic substitution using KF/18-crown-6 in DMF). Introduce the Boc-protected amine at C5 using Boc₂O with DMAP catalysis in THF under inert conditions . The methyl ester at C4 is typically installed via esterification of the corresponding carboxylic acid (e.g., H₂SO₄/MeOH) or by direct coupling using DCC/DMAP . Validate intermediates via ¹H/¹³C NMR and LC-MS to ensure regiochemical fidelity.

Q. Which spectroscopic techniques are optimal for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (C2-F induces deshielding) and Boc-group signals (tert-butyl at δ ~1.4 ppm).
  • ¹⁹F NMR : Confirm fluorination at C2 (characteristic singlet near δ -110 to -120 ppm).
  • IR : Detect carbonyl stretches (ester at ~1720 cm⁻¹, Boc carbamate at ~1680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, leveraging programs like SHELXL for refinement .

Q. How is the Boc group stability assessed under reaction conditions?

Answer: The Boc group is acid-labile. Monitor stability via:

  • TLC/LC-MS : Check for deprotection (free amine formation) under acidic conditions (e.g., TFA/DCM).
  • Kinetic Studies : Expose the compound to varying pH (1–6) and track degradation by HPLC. Use buffered systems (e.g., phosphate) to mimic reaction environments .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data for Boc-protected intermediates?

Answer: Discrepancies often arise from rotameric equilibria or solvent effects. Use:

  • Variable Temperature NMR : Lower temperatures (e.g., -40°C) slow rotation, splitting broad singlets into distinct peaks.
  • 2D Techniques (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm connectivity, especially for overlapping aromatic signals.
  • Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Q. What strategies mitigate de-fluorination during synthesis?

Answer: De-fluorination occurs under harsh conditions (high heat, strong bases). Mitigate via:

  • Temperature Control : Limit reactions to <60°C; use microwave-assisted synthesis for faster kinetics.
  • Mild Bases : Replace NaOH with K₂CO₃ or Et₃N in nucleophilic substitutions.
  • Inert Atmosphere : Use N₂/Ar to prevent oxidative side reactions. Monitor by ¹⁹F NMR or LC-MS for loss of fluorine .

Q. How to purify the compound when polar byproducts persist?

Answer:

  • Reverse-Phase Chromatography : Use C18 columns with gradients of H₂O/MeCN (+0.1% TFA).
  • Ion-Pairing Agents : Add heptafluorobutyric acid (HFBA) to improve retention of polar impurities.
  • Preparative HPLC : Optimize mobile phase (e.g., MeOH/H₂O with NH₄OAc) for baseline separation. Confirm purity via ¹H NMR (integration) and HRMS .

Q. How to analyze competing side reactions during Boc protection?

Answer: Common side reactions include ester hydrolysis or Boc migration. Use:

  • Competitive Kinetic Studies : Compare rates of Boc addition vs. ester hydrolysis under varying conditions (pH, solvent).
  • Isolation of Byproducts : Identify via LC-MS/MS and 2D NMR. For Boc migration, employ X-ray crystallography to confirm structural rearrangements .

Data Contradiction and Troubleshooting

Q. How to address conflicting crystallographic and spectroscopic data?

Answer:

  • Re-refinement of X-ray Data : Re-process diffraction data using SHELXL to check for overfitting or missed hydrogen bonds.
  • Dynamic Effects : Crystallography captures static structures, while NMR reflects solution dynamics. Use DFT calculations (e.g., Gaussian) to model solution-phase conformers and compare with experimental data .

Q. Why do LC-MS results show unexpected [M+Na]⁺ adducts?

Answer: Sodium adducts form in electrospray ionization (ESI) due to residual Na⁺ from reaction workups (e.g., aqueous NaHCO₃). To suppress:

  • Acidify Samples : Add 0.1% formic acid to promote [M+H]⁺ dominance.
  • Chelating Agents : Include EDTA in mobile phases to sequester metal ions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate
Reactant of Route 2
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Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate

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